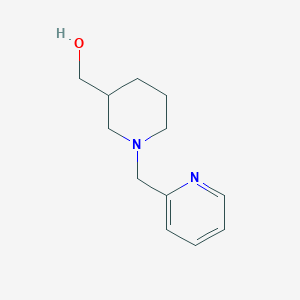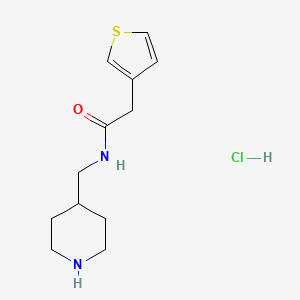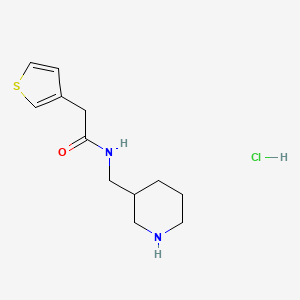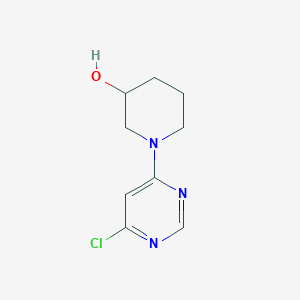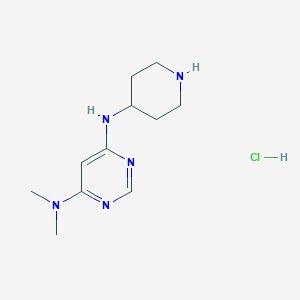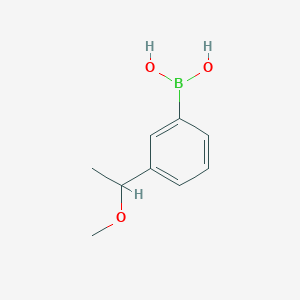
(3-(1-Methoxyethyl)phenyl)boronic acid
Descripción general
Descripción
“(3-(1-Methoxyethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H13BO3 . It is used in various fields of research .
Molecular Structure Analysis
The molecular structure of “(3-(1-Methoxyethyl)phenyl)boronic acid” consists of a phenyl ring with a methoxyethyl group and a boronic acid group attached to it . The molecular weight of this compound is 180.01 .Physical And Chemical Properties Analysis
“(3-(1-Methoxyethyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 180 and a molecular formula of C9H13BO3 .Aplicaciones Científicas De Investigación
Complexation and Sensor Development
- Boronic acids like (3-(1-Methoxyethyl)phenyl)boronic acid have been utilized as receptors for diols and alpha-hydroxy acids. For example, the incorporation of similar boronic acids into hydrogels can create responsive sensors for substances like L-lactate. These boronic acid-based receptors are instrumental in understanding binding mechanisms in various environments, including holograms and solutions (Sartain, Yang, & Lowe, 2008).
Fluorescence Studies
- The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a closely related compound, have been explored. Studies include analyzing the solvatochromic shift, quantum chemical methods, and the effects of different solvents on the absorption and fluorescence spectra. These properties are important for understanding the behavior of such compounds under various conditions (Muddapur et al., 2016).
Boronic Acid Chemistry in Food Matrices
- Boronic acids, including derivatives of phenylboronic acid, have been investigated for their potential in reducing fructose in food matrices like fruit juice. This application leverages the ability of boronic acids to form esters with diol structures, enabling selective interactions with various sugars (Pietsch & Richter, 2016).
Catalysis and Organic Synthesis
- Boronic acids, including phenylboronic derivatives, are versatile molecules used in various chemistries, including catalysis. Their inherent catalytic properties have been explored in reactions like aza-Michael additions, demonstrating the potential of boronic acids in synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Biomedical Applications
- Boronic acid-containing polymers, like those derived from phenylboronic acids, have found use in various biomedical applications, including treatment and diagnosis of diseases like HIV, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
Safety And Hazards
“(3-(1-Methoxyethyl)phenyl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .
Propiedades
IUPAC Name |
[3-(1-methoxyethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWRHNZAXLADDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672393 | |
| Record name | [3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-Methoxyethyl)phenyl)boronic acid | |
CAS RN |
1287753-32-5 | |
| Record name | B-[3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287753-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1-Methoxyethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



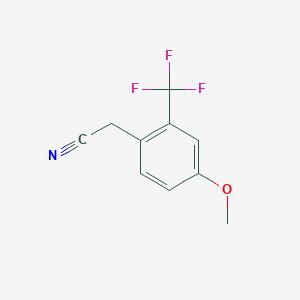
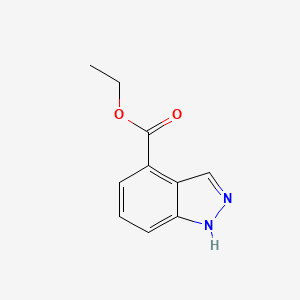
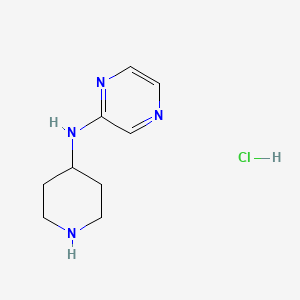
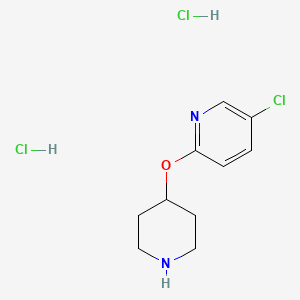
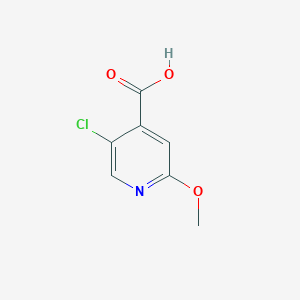
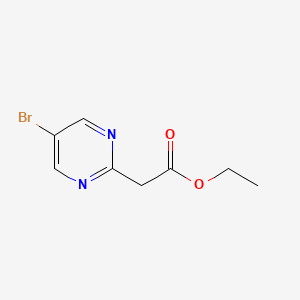
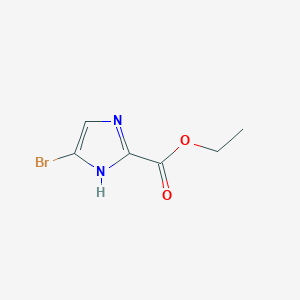
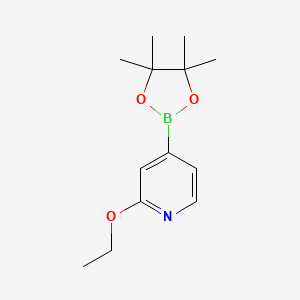
![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)
